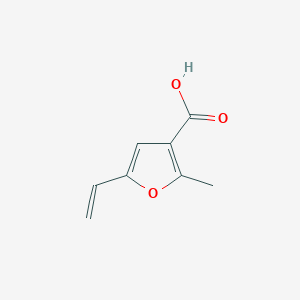

5-Ethenyl-2-methylfuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-ethenyl-2-methylfuran-3-carboxylic acid |

InChI |

InChI=1S/C8H8O3/c1-3-6-4-7(8(9)10)5(2)11-6/h3-4H,1H2,2H3,(H,9,10) |

InChI Key |

RDSQWSAQZWHDRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with acrolein in the presence of a catalyst to form the intermediate 5-ethenyl-2-methylfuran. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method allows for the efficient production of the compound under mild reaction conditions, reducing the reaction time and increasing the yield. The use of microwave radiation in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 5-Formyl-2-methylfuran-3-carboxylic acid.

Reduction: 5-Ethyl-2-methylfuran-3-carboxylic acid.

Substitution: Various halogenated derivatives depending on the halogenating agent used.

Scientific Research Applications

5-Ethenyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the furan ring significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₈H₈O₃.

Key Observations :

- Substituent Position : The placement of methyl and carboxylic acid groups (e.g., C2 vs. C3) alters electronic properties and reactivity. For example, 3-methylfuran-2-carboxylic acid has a lower molecular weight and simpler structure compared to 5-substituted derivatives .

- In contrast, phenyl or methoxycarbonyl substituents (e.g., in 2-methyl-5-phenylfuran-3-carboxylic acid) enhance lipophilicity and medicinal relevance .

Biological Activity

5-Ethenyl-2-methylfuran-3-carboxylic acid is a compound of interest in medicinal chemistry and organic synthesis, characterized by its unique furan ring structure combined with a carboxylic acid functional group. Despite limited direct research on its biological activity, the compound's structural properties suggest potential pharmacological applications, particularly in areas similar to other furan derivatives.

The molecular formula of this compound is with a molecular weight of approximately 152.15 g/mol. Its structure includes:

- A furan ring , which is known for its reactivity and ability to participate in various chemical transformations.

- An ethenyl group that enhances its reactivity.

- A carboxylic acid group that may facilitate interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar furan structures exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory actions

Although specific studies on this compound are scarce, insights can be drawn from related compounds. The following table summarizes the biological activities of structurally similar furan derivatives:

| Compound Name | Biological Activity | References |

|---|---|---|

| 5-Ethyl-2-methylfuran-3-carboxylic acid | Antimicrobial, anticancer potential | |

| 5-Acetyl-2-methylfuran-3-carboxylic acid | Antioxidant, anti-inflammatory | |

| 5-Isobutyl-2-methylfuran-3-carboxylic acid | Cytotoxicity against cancer cells | |

| 2-Ethyl-5-methylfuran-3-carboxylic acid | Neuroprotective effects |

The proposed mechanisms through which furan derivatives exert their biological effects include:

- Interaction with Enzymes : Furan compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Binding to Receptors : These compounds may bind to cellular receptors, influencing signal transduction pathways.

- Modulation of Gene Expression : Furan derivatives have been shown to affect the expression of genes involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethenyl-2-methylfuran-3-carboxylic acid with high yield and purity?

- Methodology :

- Ester hydrolysis : Start with the methyl/ethyl ester derivative (e.g., 5-ethenyl-2-methylfuran-3-carboxylate) and hydrolyze under alkaline conditions (e.g., NaOH/EtOH reflux), followed by acidification to isolate the carboxylic acid .

- Catalytic coupling : Use palladium-catalyzed cross-coupling reactions to introduce the ethenyl group at the 5-position of a pre-functionalized furan core .

- Purity validation : Employ reverse-phase HPLC with UV detection (λ = 210–280 nm) and C18 columns, using acetonitrile/water (0.1% formic acid) gradients for analysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. IR spectroscopy can identify carboxylic acid (-COOH) and ethenyl (-CH=CH) functional groups.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to predict molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), aiding in reactivity analysis .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days.

- Light sensitivity : Use amber vials to prevent photodegradation, as furan derivatives are prone to ring-opening under UV exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for aryl furan derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl, ethenyl, phenyl) and test in vitro against target enzymes (e.g., kinases, proteases). Compare IC values to identify critical functional groups .

- Meta-analysis : Cross-reference datasets from peer-reviewed studies using platforms like PubChem or ChEMBL, filtering for assay type (e.g., cell-free vs. cell-based) to account for variability .

Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic or copolymerization systems?

- Methodology :

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with co-monomers (e.g., styrene, acrylates) under controlled temperatures and initiators (e.g., AIBN) .

- Post-reaction analysis : Employ GC-MS or MALDI-TOF to characterize copolymer composition and chain-length distribution .

Q. How can computational methods address gaps in thermodynamic data for furan-carboxylic acid derivatives?

- Methodology :

- Thermodynamic parameter calculation : Use Gaussian or ORCA software to compute enthalpy of formation (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) via DFT or ab initio methods .

- Validation : Compare computational results with experimental DSC/TGA data to refine force-field parameters .

Q. What strategies mitigate challenges in analyzing trace impurities during synthesis?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Identify impurities with ppm-level accuracy using ESI-Orbitrap systems.

- SPE purification : Use solid-phase extraction (C18 cartridges) to isolate impurities for NMR or X-ray crystallography .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability using LC-MS/MS .

- Metabolite identification : Incubate the compound with hepatocytes and screen for phase I/II metabolites to explain reduced in vivo efficacy .

Q. Why do different synthetic routes yield varying stereochemical outcomes for ethenyl-substituted furans?

- Methodology :

- Chiral chromatography : Use CHIRALPAK® columns to separate enantiomers and assign configurations via circular dichroism (CD).

- Mechanistic studies : Probe reaction intermediates using in situ IR or Raman spectroscopy to identify stereochemical control points .

Methodological Gaps and Recommendations

- Thermodynamic data : Limited experimental ΔH/ΔS values for furan-carboxylic acids hinder reaction optimization. Prioritize collaborative studies combining calorimetry and computational modeling .

- Ecological impact : No ecotoxicity data exists for this compound. Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.